N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylphenyl group, a fluoro group, and an oxan-4-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 3,5-Dimethylphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the pyrimidine ring is reacted with a 3,5-dimethylphenyl halide in the presence of a base.
Incorporation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar pyrimidine core structure but differs in the nature and position of substituents.
This compound: This compound has a different substitution pattern on the pyrimidine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20FN3O |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20FN3O/c1-11-7-12(2)9-14(8-11)21-17-15(18)16(19-10-20-17)13-3-5-22-6-4-13/h7-10,13H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
IDSWGXUIJDYKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=NC(=C2F)C3CCOCC3)C |
Origin of Product |
United States |
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